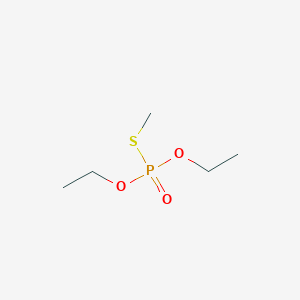
O,O-Diethyl S-methyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl S-methyl phosphorothioate is an organophosphorus compound with the molecular formula C5H13O3PS. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various pesticides and insecticides. This compound is known for its role in the agricultural industry, where it contributes to the production of chemicals that protect crops from pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O,O-Diethyl S-methyl phosphorothioate can be synthesized through the reaction of diethyl phosphite with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where diethyl phosphite and methyl iodide are combined in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and filtration, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Diethyl S-methyl phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form diethyl phosphite and methyl sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Diethyl phosphite and methyl sulfide.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl S-methyl phosphorothioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an inhibitor of cholinesterase.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drugs that target the nervous system.
Industry: It is used in the production of pesticides and insecticides, contributing to the protection of crops from pests
Wirkmechanismus
The mechanism of action of O,O-Diethyl S-methyl phosphorothioate involves its interaction with cholinesterase enzymes. The compound inhibits the activity of these enzymes, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can cause various physiological effects, including muscle paralysis and respiratory failure. The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazinon: O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate.
Malathion: O,O-Dimethyl S-[1,2-dicarbethoxyethyl] phosphorodithioate.
Parathion: O,O-Diethyl O-p-nitrophenyl phosphorothioate.
Uniqueness
O,O-Diethyl S-methyl phosphorothioate is unique in its specific structure and reactivity. Unlike other similar compounds, it has a distinct methyl group attached to the sulfur atom, which influences its chemical behavior and biological activity. This structural difference makes it a valuable intermediate in the synthesis of various pesticides and insecticides, offering specific advantages in terms of reactivity and selectivity .
Eigenschaften
CAS-Nummer |
2404-05-9 |
|---|---|
Molekularformel |
C5H13O3PS |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
1-[ethoxy(methylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3PS/c1-4-7-9(6,10-3)8-5-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
GWEDODYYNURODY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
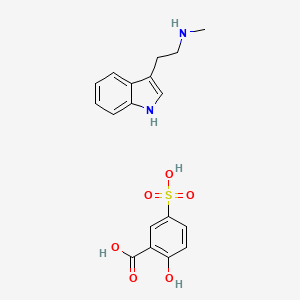
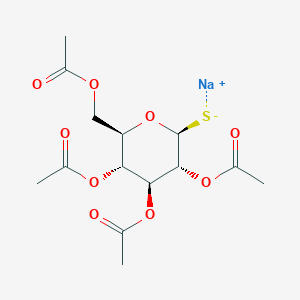
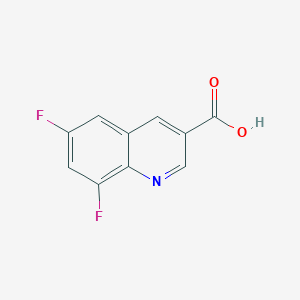
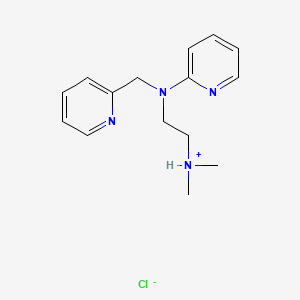
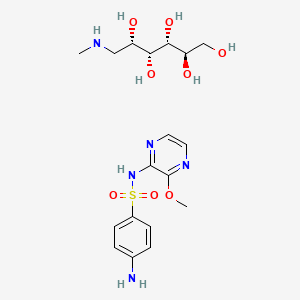

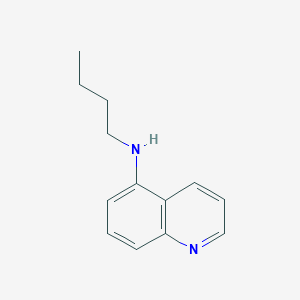
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
